N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 941895-54-1
VCID: VC11862499
InChI: InChI=1S/C20H22ClN3O4/c1-27-16-6-4-15(5-7-16)23-9-11-24(12-10-23)20(26)19(25)22-17-13-14(21)3-8-18(17)28-2/h3-8,13H,9-12H2,1-2H3,(H,22,25)
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC
Molecular Formula: C20H22ClN3O4
Molecular Weight: 403.9 g/mol

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide

CAS No.: 941895-54-1

Cat. No.: VC11862499

Molecular Formula: C20H22ClN3O4

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide - 941895-54-1

Specification

CAS No. 941895-54-1
Molecular Formula C20H22ClN3O4
Molecular Weight 403.9 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
Standard InChI InChI=1S/C20H22ClN3O4/c1-27-16-6-4-15(5-7-16)23-9-11-24(12-10-23)20(26)19(25)22-17-13-14(21)3-8-18(17)28-2/h3-8,13H,9-12H2,1-2H3,(H,22,25)
Standard InChI Key FLKNZEQWTRTXRP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure:

  • N-(5-chloro-2-methoxyphenyl): A substituted phenyl ring with chlorine at position 5 and methoxy at position 2.

  • 2-[4-(4-methoxyphenyl)piperazin-1-yl]: A piperazine ring substituted at position 4 with a 4-methoxyphenyl group.

  • 2-oxoacetamide: An acetamide group with a ketone functionality at position 2.

The presence of electron-donating methoxy groups and electron-withdrawing chlorine influences the compound’s electronic distribution, potentially enhancing its binding affinity to biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H22ClN3O4\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{4}
Molecular Weight403.9 g/mol
IUPAC NameN-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
CAS Number941895-54-1
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide likely involves multi-step reactions:

  • Piperazine Ring Formation: Condensation of 4-methoxyphenylamine with ethylene glycol derivatives under dehydrating conditions to form the piperazine core.

  • Acylation: Reaction of the piperazine intermediate with 5-chloro-2-methoxybenzoyl chloride to introduce the acetamide moiety.

Key Reaction Conditions

  • Solvents: Dichloromethane or tetrahydrofuran for acylation steps.

  • Catalysts: Triethylamine to neutralize HCl byproducts during acyl chloride reactions.

  • Temperature: Room temperature for nucleophilic substitutions to avoid side reactions.

Chemical Reactivity

The compound’s functional groups govern its reactivity:

  • Amide Group: Resistant to hydrolysis under physiological conditions but susceptible to enzymatic cleavage.

  • Piperazine Ring: Capable of forming hydrogen bonds with biological targets via its nitrogen atoms.

  • Aromatic Rings: Participate in π-π stacking interactions with receptor hydrophobic pockets.

TargetPotential Interaction Mechanism
Serotonin 5-HT1A_{1A}Partial agonism via piperazine moiety
Dopamine D2Competitive antagonism
Bacterial GyraseInhibition of DNA replication

Structure-Activity Relationships (SAR)

  • Methoxy Groups: Enhance lipid solubility, improving blood-brain barrier penetration.

  • Chlorine Substituent: Increases electrophilicity, potentially enhancing receptor binding.

  • Piperazine Spacer: Modulates conformational flexibility, affecting target selectivity.

Challenges and Future Research Directions

Proposed Studies

  • In Vitro Screening: Evaluate affinity for neurotransmitter receptors and antimicrobial activity.

  • Molecular Dynamics Simulations: Predict binding modes with 5-HT1A_{1A} and D2 receptors.

  • Prodrug Development: Enhance bioavailability through esterification of the acetamide group.

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